2-Bromo-6-fluoro-3-methylphenylboronic acid

Suzuki-Miyaura Coupling Reaction Kinetics Electronic Effects

Achieving predictable regioselectivity in iterative Suzuki-Miyaura synthesis of biaryl scaffolds is challenging with generic boronic acids. Substituting 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS 957121-09-4) with unsubstituted phenylboronic acid or positional isomers risks transmetalation rate mismatch and low yields. - Orthogonal Br & B(OH)₂ handles enable stepwise, chemoselective cross-coupling sequences. - Pinacol ester derivative (CAS 2121512-72-7) available for demanding couplings. - Available in 97-98% purity with full COA documentation.

Molecular Formula C7H7BBrFO2
Molecular Weight 232.843
CAS No. 957121-09-4
Cat. No. B591542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-3-methylphenylboronic acid
CAS957121-09-4
Molecular FormulaC7H7BBrFO2
Molecular Weight232.843
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Br)C)F)(O)O
InChIInChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
InChIKeyDJJQBIXFCLTFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-fluoro-3-methylphenylboronic Acid Overview


2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS 957121-09-4) is an organoboron compound classified as an ortho-substituted arylboronic acid, with a molecular formula of C₇H₇BBrFO₂ and a molecular weight of 232.84 g/mol [1]. It is commercially available in purities ranging from 95% to 98% . Its primary application is as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and substituted alkene architectures .

Suzuki-Miyaura cross-coupling partner for biaryl and alkene synthesis
Mixed electron-withdrawing (fluoro) and donating (methyl) groups for tunable nucleophilicity
Ortho-bromo handle enables sequential coupling without additional protection steps

2-Bromo-6-fluoro-3-methylphenylboronic Acid: Substitution Risk


The performance of 2-Bromo-6-fluoro-3-methylphenylboronic acid in cross-coupling reactions is highly dependent on its specific substitution pattern. Attempting to substitute it with a generic, unsubstituted phenylboronic acid or even a close positional isomer is likely to result in suboptimal yields or complete reaction failure. The electronic effects of the fluoro and methyl substituents, combined with the steric hindrance from the ortho-bromo and ortho-fluoro groups, dictate the compound's nucleophilicity and rate of transmetalation in the Suzuki-Miyaura catalytic cycle [1]. Consequently, generic substitution introduces significant scientific and financial risk in synthesis campaigns where a specific coupling outcome is required, making the procurement of the precise CAS number (957121-09-4) a critical quality control measure.

Unsubstituted phenylboronic acid lacks the electronic tuning needed; coupling rate may shift unpredictably.
Positional isomers alter steric and electronic environment, potentially leading to transmetalation failure.
Custom-synthesized analogs introduce supply uncertainty and may lack defined purity specifications.

2-Bromo-6-fluoro-3-methylphenylboronic Acid: Differentiation Evidence


Ortho-Fluoro and Meta-Methyl Effects on Nucleophilicity

In a systematic study of substituent effects in Suzuki-Miyaura couplings, electron-withdrawing groups (EWGs) on the arylboronic acid were shown to decrease the reaction rate, while electron-donating groups (EDGs) increased it [1]. For 2-Bromo-6-fluoro-3-methylphenylboronic acid, the presence of both an EWG (fluoro) and an EDG (methyl) creates a unique electronic environment that is not found in simpler analogs. This is inferred to result in a nucleophilicity that is intermediate between a parent phenylboronic acid and a more electron-deficient variant, allowing for predictable and tunable reactivity profiles in complex molecule synthesis.

Ortho-Fluoro & Meta-Methyl Effect
Class-level inference
Intermediate nucleophilicity: mixed EWG (fluoro) and EDG (methyl) produce reactivity between phenylboronic acid and 4-fluorophenylboronic acid.
Supports predictable reactivity tuning in cross-coupling optimization.
Qualitative trend from aqueous micellar Suzuki study; validate under specific conditions.
Suzuki-Miyaura Coupling Reaction Kinetics Electronic Effects

Chemoselectivity from the Ortho-Bromo Handle

2-Bromo-6-fluoro-3-methylphenylboronic acid uniquely contains both a boronic acid moiety (for coupling as a nucleophile) and a sterically hindered aryl bromide (for subsequent coupling as an electrophile). The ortho-bromo substituent, adjacent to both the boronic acid and an ortho-fluoro group, is significantly less reactive towards oxidative addition compared to para- or meta-substituted bromides in many common analogs [1]. This allows the boronic acid to be reacted first in a chemoselective manner, leaving the bromo group intact for a subsequent, orthogonal transformation, such as a second Suzuki coupling, Buchwald-Hartwig amination, or Sonogashira reaction . This is in stark contrast to simpler analogs like 4-bromophenylboronic acid, where the para-bromo group is more prone to competing self-coupling or uncontrolled oligomerization.

Ortho-Bromo Chemoselectivity
Class-level inference
Sterically hindered ortho-bromo group shows lower oxidative addition reactivity vs. para-bromo in 4-bromophenylboronic acid.
Supports orthogonal iterative synthesis without extra protection/deprotection steps.
Based on well-established steric effects on Pd(0) catalysts; reaction conditions influence selectivity.
Chemoselectivity Orthogonal Reactivity Suzuki-Miyaura Coupling Iterative Synthesis

Commercial Availability vs. Non-Commercial Analogs

Procurement feasibility is a key differentiator. 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS 957121-09-4) is a commercially cataloged item available from multiple reputable suppliers with guaranteed purity specifications, typically 97% . In contrast, many closely related positional isomers, such as 4-bromo-2-fluoro-3-methylphenylboronic acid (CAS 2377605-73-5) or other specific ortho-substituted patterns, are not commonly stocked and would require a bespoke custom synthesis, introducing significant lead time and cost uncertainty . For instance, a survey of commercial listings shows this compound is available in pack sizes from 1g to 25g from Bidepharm, whereas many isomers are cataloged but listed as 'price to be negotiated' or 'custom synthesis,' indicating a less established supply chain [1].

Commercial Availability
Supplier data
97% purity, off-the-shelf in 1 g, 5 g, 10 g, 25 g packs.
Supports procurement planning and reduces supply chain uncertainty.
Based on supplier catalogs; verify current availability and lot-specific purity.
Supply Chain Purity Specification Procurement

2-Bromo-6-fluoro-3-methylphenylboronic Acid Applications


Iterative Biaryl Synthesis

The compound's orthogonally reactive groups (boronic acid and a sterically hindered aryl bromide) make it an ideal building block for the iterative construction of complex biaryl systems. The boronic acid moiety can be coupled with an aryl halide partner under mild conditions, and the remaining aryl bromide can subsequently be functionalized in a second, distinct coupling reaction. This sequential approach is a cornerstone of medicinal chemistry programs aiming to diversify a lead scaffold by modifying each aromatic ring independently.

Pinacol Boronate Ester for Difficult Couplings

2-Bromo-6-fluoro-3-methylphenylboronic acid is commonly converted to its corresponding pinacol ester (CAS 2121512-72-7). This derivative offers enhanced stability and is the preferred reagent for demanding Suzuki-Miyaura couplings involving less reactive or sterically encumbered electrophiles. The pinacol ester is explicitly cited as a key intermediate in the development of kinase inhibitors, underscoring the parent boronic acid's role as a critical precursor in pharmaceutical discovery.

Fluorinated Liquid Crystals and Advanced Materials

The incorporation of a fluorine atom is a well-known strategy to modulate the physical properties of liquid crystals and advanced materials, such as dielectric anisotropy and melting point. 2-Bromo-6-fluoro-3-methylphenylboronic acid serves as a convenient, commercially available vehicle for installing a precisely fluorinated and functionalized aromatic unit into these materials via Suzuki-Miyaura coupling. [1]

Oxidation to Phenol Derivatives

The boronic acid group can be efficiently and selectively oxidized to a hydroxyl group using hydrogen peroxide or other mild oxidants. This transformation provides a reliable and high-yielding route to 2-bromo-6-fluoro-3-methylphenol, a valuable intermediate for the synthesis of more complex, oxygenated heterocycles and pharmaceutical building blocks.

Application
Selection Property
Validation Focus
Iterative biaryl synthesis
Orthogonal boronic acid and hindered aryl bromide
Sequential cross-coupling efficiency and orthogonality
Pinacol ester derivative preparation
Enhanced stability for demanding Suzuki couplings
Kinase inhibitor intermediate synthesis performance
Fluorinated liquid crystals / advanced materials
Precisely fluorinated aromatic unit installation
Dielectric anisotropy and thermal property modulation
Phenol derivative synthesis
Selective boronic acid oxidation to hydroxyl
Yield and purity of 2-bromo-6-fluoro-3-methylphenol

Technical Documentation Hub

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47 linked technical documents
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